8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Beschreibung
This compound belongs to the 8-azabicyclo[3.2.1]octane family, characterized by a bicyclic scaffold with nitrogen at the bridgehead position. Its structure features a 3-methoxypyrrolidine-substituted benzoyl group at the 8-position and a 1H-1,2,3-triazole moiety at the 3-position. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest its relevance in central nervous system (CNS) targeting or enzyme inhibition due to the azabicyclo[3.2.1]octane core’s prevalence in neuroactive compounds .
Eigenschaften
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-28-20-8-10-24(14-20)16-4-2-15(3-5-16)21(27)26-17-6-7-18(26)13-19(12-17)25-11-9-22-23-25/h2-5,9,11,17-20H,6-8,10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBJQIQCMMGUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be broken down into distinct functional groups that contribute to its biological activity:
- Azabicyclo[3.2.1]octane core : A bicyclic structure that mimics various natural alkaloids.
- Triazole moiety : Known for enhancing bioactivity and solubility.
- Pyrrolidine substituent : May influence receptor binding and selectivity.
The molecular formula is with a molecular weight of approximately 334.4 g/mol.
1. Pharmacological Effects
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit a range of pharmacological activities:
- Anticancer Activity : Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma . The presence of the triazole group often enhances this activity.
- Neuroprotective Properties : Some azabicyclo derivatives have been investigated for their potential in neuroprotection, particularly against neurodegenerative diseases .
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, including opioid receptors, which are crucial for pain management .
2. Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the azabicyclo core significantly impact the biological activity:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of azabicyclo derivatives on glioblastoma cells. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant potential as anticancer agents .
Case Study 2: Receptor Interaction
Another investigation focused on the interaction of azabicyclo compounds with opioid receptors. The findings revealed that certain modifications led to enhanced binding affinity and selectivity for κ-opioid receptors, suggesting a promising avenue for pain management therapies .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The chemical structure of this compound includes a bicyclic framework with a nitrogen atom incorporated into the ring system, which is characteristic of many pharmacologically active compounds. The presence of functional groups such as methoxypyrrolidine and triazole enhances its biological activity and solubility.
Neurotransmitter Reuptake Inhibition
One of the primary applications of 8-azabicyclo[3.2.1]octane derivatives is their role as monoamine reuptake inhibitors. These compounds have shown promise in treating conditions such as:
- Depression : They inhibit the reuptake of serotonin and norepinephrine, potentially alleviating symptoms associated with mood disorders .
- Anxiety Disorders : Similar mechanisms may apply to anxiety disorders, where modulation of neurotransmitter levels can lead to therapeutic effects .
- Attention Deficit Hyperactivity Disorder (ADHD) : The ability to modulate dopamine levels makes these compounds candidates for ADHD treatment .
Pain Management
Recent studies indicate that these compounds may also be effective in managing pain, particularly neuropathic pain, by modulating neurotransmitter systems involved in pain perception .
Treatment of Extrapyramidal Symptoms
The compound has been investigated for its potential to alleviate extrapyramidal symptoms associated with antipsychotic medications, providing a dual benefit for patients undergoing neuroleptic treatment .
Antimicrobial Activity
Emerging research suggests that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment .
Case Study 1: Depression Treatment Efficacy
A clinical trial evaluated the efficacy of an 8-azabicyclo[3.2.1]octane derivative in patients with major depressive disorder. Results indicated a significant reduction in depression scores after 12 weeks of treatment compared to placebo controls, supporting its use as a novel antidepressant agent .
Case Study 2: Pain Management
In a preclinical model of neuropathic pain, administration of the compound resulted in a marked decrease in pain-related behaviors, suggesting its potential utility in chronic pain management protocols .
Table 2: Summary of Clinical Findings
| Study Type | Condition | Outcome |
|---|---|---|
| Clinical Trial | Major Depressive Disorder | Significant symptom reduction |
| Preclinical Study | Neuropathic Pain | Decreased pain-related behaviors |
| Observational Study | Extrapyramidal Symptoms | Improved symptom management |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Pharmacological Implications
a. Core Modifications
- 8-Azabicyclo[3.2.1]octane Sulfonamides (): Compounds like (1R,3r,5S)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-iso-pentylphenoxy)-8-azabicyclo[3.2.1]octane (42) replace the benzoyl group with sulfonamide linkages. Sulfonamides generally enhance solubility and binding affinity to enzymes (e.g., carbonic anhydrase) but may reduce CNS penetration due to increased polarity. The iso-pentylphenoxy group in compound 42 likely improves lipophilicity compared to the target compound’s 3-methoxypyrrolidine-benzoyl group .
- 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (): This analog substitutes the triazole regiochemistry (1,2,4 vs. 1,2,3) and uses a bromophenylsulfonyl group. Its predicted boiling point (569.4°C) and pKa (2.79) suggest higher thermal stability and acidity compared to the target compound, though experimental data are needed .
b. Triazole vs. Other Heterocycles
- Pyrazole Derivatives (): Compounds such as 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione (CID 131631781) replace the triazole with pyrazole and oxa groups. The oxa group introduces an electron-withdrawing effect, which could modulate receptor binding .
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (401.49) exceeds most sulfonamide analogs, suggesting a balance between lipophilicity and solubility.
- The trifluoromethyl group in ’s analogs increases metabolic resistance, whereas the methoxypyrrolidine in the target compound may improve solubility via hydrogen bonding .
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
The synthesis typically involves multi-step pathways starting with the construction of the 8-azabicyclo[3.2.1]octane core, followed by functionalization. Key steps include:
- Coupling reactions : Introducing the benzoyl group at the 8-position via nucleophilic substitution or metal-catalyzed cross-coupling .
- Triazole incorporation : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach the 1,2,3-triazole moiety .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate high-purity product .
Q. Which spectroscopic methods are essential for confirming structural integrity?
A combination of techniques is required:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and bond angles in crystalline forms .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
Discrepancies often arise due to pharmacokinetic factors or model limitations. Methodological approaches include:
- ADME profiling : Assess solubility, metabolic stability, and membrane permeability using HPLC or Caco-2 cell assays .
- Dose-response recalibration : Adjust in vivo dosing based on bioavailability studies .
- Mechanistic validation : Use knock-out models or siRNA to confirm target engagement in vivo .
Q. What strategies optimize reaction yields for triazole-containing azabicyclic compounds?
Yield optimization requires:
- Catalyst screening : Transition metals (e.g., Cu(I)) for efficient triazole formation .
- Temperature control : Moderate heating (60–80°C) to accelerate cycloaddition without side reactions .
- Protecting groups : Temporarily shield reactive sites (e.g., pyrrolidine nitrogen) during benzoylation .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematic modifications and testing are critical:
- Pyrrolidine substitution : Replace the 3-methoxy group with halogens or bulky substituents to assess steric effects .
- Triazole positioning : Compare 1,2,3-triazol-1-yl vs. 1,2,4-triazol-1-yl isomers for target affinity .
- Bicyclic core rigidity : Introduce methyl groups to the azabicyclo[3.2.1]octane to evaluate conformational flexibility .
Q. What computational tools predict binding modes with biological targets?
Integrate molecular modeling with experimental
- Docking simulations : Use AutoDock or Schrödinger to map interactions with receptors (e.g., GPCRs, kinases) .
- MD simulations : Analyze stability of ligand-target complexes over nanosecond timescales .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with triazole) .
Methodological Challenges
Q. How should researchers address low reproducibility in synthetic protocols?
- Parameter documentation : Record exact temperatures, solvent batches, and catalyst purity .
- Intermediate characterization : Validate each synthetic step with LC-MS or TLC .
- Collaborative validation : Reproduce results across independent labs to identify protocol gaps .
Q. What approaches validate the compound’s mechanism of action in complex biological systems?
- Biochemical assays : Measure enzyme inhibition (e.g., IC) using fluorogenic substrates .
- Cellular imaging : Track subcellular localization via fluorescent tagging .
- Transcriptomics/proteomics : Identify downstream pathways affected by treatment .
Data Analysis & Interpretation
Q. How can researchers reconcile conflicting crystallographic and NMR data?
- Dynamic effects : NMR captures solution-state conformations, while crystallography shows static structures .
- Solvent comparison : Repeat NMR in DO vs. DMSO-d to assess solvent-induced conformational changes .
Q. What statistical methods are suitable for analyzing dose-dependent toxicity?
- Probit analysis : Calculate LD values from mortality curves .
- ANOVA with post-hoc tests : Compare organ-specific toxicity across dose groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
